molecular formula C19H23NOS2 B4022408 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B4022408
M. Wt: 345.5 g/mol
InChI Key: ALPAWHSXMIEQNU-UHFFFAOYSA-N
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Description

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of sulfanyl groups attached to both the 2-methylbenzyl and 4-methylphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 2-methylbenzyl mercaptan and 4-methylphenyl mercaptan with an appropriate acylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Catalysts such as Lewis acids may be employed to accelerate the reaction rate. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.

    Substitution: Nucleophiles such as amines or alcohols; reaction temperature25°C to 50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfanyl groups.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves the interaction of its sulfanyl groups with molecular targets. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The compound may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide
  • N-{2-[(2-bromobenzyl)sulfanyl]ethyl}-2-[(4-bromophenyl)sulfanyl]acetamide

Uniqueness

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of methyl groups on both the benzyl and phenyl moieties. These methyl groups can influence the compound’s reactivity and interaction with molecular targets, potentially enhancing its efficacy in certain applications compared to its halogenated analogs.

Properties

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS2/c1-15-7-9-18(10-8-15)23-14-19(21)20-11-12-22-13-17-6-4-3-5-16(17)2/h3-10H,11-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPAWHSXMIEQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCCSCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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